molecular formula C7H8BrNO2 B073794 Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1196-90-3

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B073794
CAS RN: 1196-90-3
M. Wt: 218.05 g/mol
InChI Key: XYZFZMSLKMPMGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its derivatives involves several chemical reactions, including bromination under various conditions and catalytic hydrogenation for bromine removal. Anderson and Lee (1965) detailed the preparation and reactions of brominated pyrrole derivatives, providing insights into the synthesis process and the isomer ratios of the products (Anderson & Lee, 1965). Galenko et al. (2015) presented a one-pot synthesis approach for methyl 4-aminopyrrole-2-carboxylates, indicating an innovative method that could be adapted for the synthesis of related compounds (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structure of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate and its dibromo derivative has been elucidated through single-crystal X-ray diffraction analysis. Yu-xia (2005) synthesized and characterized Methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate, providing critical data on its crystal structure and the interactions that define its molecular conformation (Yu-xia, 2005).

Chemical Reactions and Properties

The brominated pyrrole derivatives, including Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, exhibit unique reactivity patterns. The bromine group in these compounds is not easily displaced by nucleophiles, although successful displacement with cyanide ions has been reported. This characteristic highlights the compounds' stability and potential for further chemical modifications (Anderson & Lee, 1965).

Physical Properties Analysis

The physical properties of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate derivatives have been explored through infrared spectroscopic and theoretical studies. Dubis and Grabowski (2001) focused on the conformational isomers of methyl pyrrole-2-carboxylate, showing how IR spectra and ab initio calculations can shed light on the stability and distribution of conformers in solution (Dubis & Grabowski, 2001).

Safety And Hazards

“Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” is classified as a combustible solid . It is harmful by inhalation, in contact with skin, and if swallowed . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFZMSLKMPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465440
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

1196-90-3
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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